molecular formula C10H8NO6S2- B14897801 6-Amino-3-sulfonaphthalene-1-sulfonate

6-Amino-3-sulfonaphthalene-1-sulfonate

Cat. No.: B14897801
M. Wt: 302.3 g/mol
InChI Key: KZCSUEYBKAPKNH-UHFFFAOYSA-M
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Description

6-Amino-3-sulfonaphthalene-1-sulfonate, also known as disodium 6-aminonaphthalene-1,3-disulfonate, is a naphthalene derivative functionalized with two sulfonate groups at positions 1 and 3 and an amino group at position 5. Its molecular formula is C₁₀H₇NNa₂O₆S₂, with an average molecular mass of 347.267 g/mol and a monoisotopic mass of 346.951018 g/mol . The compound is a disodium salt, which enhances its solubility in aqueous environments. This structural configuration makes it valuable in industrial applications, particularly as an intermediate in dye synthesis, surfactant formulations, or biochemical research due to its polar sulfonate groups and reactive amino moiety.

Properties

Molecular Formula

C10H8NO6S2-

Molecular Weight

302.3 g/mol

IUPAC Name

6-amino-3-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H9NO6S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)/p-1

InChI Key

KZCSUEYBKAPKNH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-sulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by amination The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring

Industrial Production Methods

In industrial settings, the production of 6-Amino-3-sulfonaphthalene-1-sulfonate is carried out in large-scale reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted naphthalene compounds.

Scientific Research Applications

6-Amino-3-sulfonaphthalene-1-sulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-sulfonaphthalene-1-sulfonate involves its interaction with various molecular targets. The amino and sulfonate groups allow it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthalene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Amino-3-sulfonaphthalene-1-sulfonate -NH₂ (C6), -SO₃⁻ (C1, C3) C₁₀H₇NNa₂O₆S₂ 347.267 High water solubility; dual sulfonate groups
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate -OH (C7), -SO₃⁻ (C1, C3) C₁₀H₆K₂O₇S₂ 376.48* Hydroxyl group enhances acidity; potassium counterions may improve thermal stability
6-Amino-1-naphthol-3-sulfonic acid hydrate -NH₂ (C6), -OH (C1), -SO₃H (C3) C₁₀H₉NO₅S·xH₂O 263.25 (anhydrous) Hydroxyl group enables chelation; used in azo dyes (e.g., "J acid")
6-Aminonaphthalene-1-sulphonamide -NH₂ (C6), -SO₂NH₂ (C1) C₁₀H₁₀N₂O₂S 234.27 Sulfonamide group reduces solubility; potential pharmacological applications

*Molecular weight calculated based on formula C₁₀H₆K₂O₇S₂.

Functional Group Impact on Properties

Sulfonate vs. Sulfonamide: The dual sulfonate groups in 6-amino-3-sulfonaphthalene-1-sulfonate confer high hydrophilicity, making it suitable for aqueous-phase reactions . In contrast, 6-aminonaphthalene-1-sulphonamide’s sulfonamide group reduces solubility but may enhance membrane permeability, a trait exploited in drug design .

Amino vs. Hydroxyl Substitutions: The amino group in the primary compound is nucleophilic, enabling conjugation reactions (e.g., diazotization in dye synthesis). The hydroxyl group in dipotassium 7-hydroxynaphthalene-1,3-disulphonate increases acidity (pKa ~8–10), favoring its use as a pH-sensitive ligand or catalyst .

Counterion Effects :

  • Sodium (in the primary compound) and potassium (in the 7-hydroxy analog) counterions influence solubility and crystallinity. Potassium salts often exhibit higher thermal stability, which is critical in high-temperature industrial processes .

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